Fluoroazomycin arabinoside F-18

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fluoroazomycin arabinoside F-18 is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is a marker for tumor hypoxia, which is a condition where tumor cells are deprived of adequate oxygen. This compound is particularly useful in identifying hypoxic regions within tumors, which are often resistant to conventional therapies such as chemotherapy and radiotherapy .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of fluoroazomycin arabinoside F-18 involves a nucleophilic reaction between fluorine-18 fluoride and a tosylated precursor. This is followed by the hydrolysis of protecting groups and subsequent purification . The reaction conditions typically include the use of azeotropically dried fluorine-18 fluoride, Kryptofix 2.2.2, and potassium carbonate at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for high yield and purity. Automated synthesis modules are often employed to ensure consistent production quality and to minimize radiation exposure to personnel .

化学反应分析

Types of Reactions: Fluoroazomycin arabinoside F-18 primarily undergoes nucleophilic substitution reactions during its synthesis. The compound itself is relatively stable and does not undergo significant chemical transformations under physiological conditions .

Common Reagents and Conditions:

Nucleophilic Substitution: Fluorine-18 fluoride, tosylated precursor, Kryptofix 2.2.2, potassium carbonate.

Hydrolysis: Sodium hydroxide, sodium dihydrogen phosphate for neutralization.

Major Products: The primary product of these reactions is this compound, which is then purified and used for PET imaging .

科学研究应用

Tumor Hypoxia Imaging

- Lung Cancer : A study involving 11 patients with advanced-stage non-small cell lung cancer demonstrated that 18F-FAZA PET imaging could effectively detect heterogeneous distributions of hypoxic subvolumes within tumors. It provided a more accurate assessment compared to the commonly used 18F-fluorodeoxyglucose (FDG) imaging, which may not always correlate with hypoxia levels due to its dependence on glucose metabolism rather than oxygen levels .

- Rectal Cancer : In a clinical trial assessing locally advanced rectal cancer, eight patients underwent 18F-FAZA PET/MR scans before and after neoadjuvant chemoradiotherapy. The study aimed to evaluate the feasibility of using 18F-FAZA as a biomarker for tumor hypoxia and its potential prognostic significance in treatment outcomes .

- Prognostic Value : Research has indicated that higher baseline uptake of 18F-FAZA correlates with poorer responses to chemoradiotherapy, suggesting its utility as a prognostic indicator in rectal cancer treatment .

Comparative Studies

Comparison with Other Tracers :

- In various studies, 18F-FAZA has shown superior biokinetics compared to first-generation tracers like 18F-fluoromisonidazole (FMISO). It has demonstrated higher tumor-to-background ratios and faster clearance from non-target tissues, making it more effective for imaging purposes .

| Tracer | Tumor-to-Blood Ratio | Clearance Rate | Clinical Applications |

|---|---|---|---|

| 18F-FAZA | Higher | Faster | Lung and rectal cancers |

| 18F-FMISO | Lower | Slower | General hypoxia imaging |

Case Study 1: Lung Cancer Assessment

In a clinical setting, patients with advanced lung cancer underwent dual PET scans using both 18F-FDG and 18F-FAZA. The results revealed distinct uptake patterns between the two tracers, emphasizing the importance of utilizing hypoxia-specific imaging for better treatment planning .

Case Study 2: Rectal Cancer Response

In another study focusing on rectal cancer patients undergoing chemoradiotherapy, pre-treatment levels of hypoxia measured by 18F-FAZA were found to predict tumor response rates post-treatment. Patients exhibiting higher levels of tumor hypoxia had significantly lower rates of pathologic complete response .

作用机制

Fluoroazomycin arabinoside F-18 exerts its effects by selectively accumulating in hypoxic cells. The compound undergoes reduction in the absence of oxygen, leading to its retention in hypoxic tissues. This selective uptake allows for the visualization of hypoxic regions within tumors using PET imaging . The primary molecular targets are the cellular macromolecules in hypoxic cells, where the reduced form of the compound binds irreversibly .

相似化合物的比较

Fluoroazomycin arabinoside F-18 is often compared with other hypoxia tracers such as fluorine-18 misonidazole (FMISO). While both compounds are used for imaging tumor hypoxia, this compound has shown more rapid clearance from non-target tissues, resulting in higher target-to-background ratios . Other similar compounds include:

- Fluorine-18 fluoromisonidazole (FMISO)

- Fluorine-18 fluoroerythronitroimidazole

- Iodine-124 iodoazomycin galactoside

- Fluorine-18 fluoroetanidazole

This compound is unique in its rapid clearance and higher specificity for hypoxic tissues, making it a valuable tool in the field of oncology .

属性

CAS 编号 |

864084-85-5 |

|---|---|

分子式 |

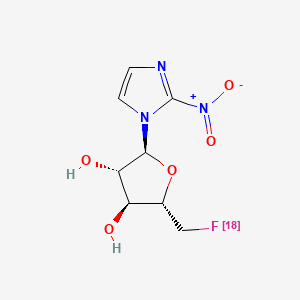

C8H10FN3O5 |

分子量 |

246.18 g/mol |

IUPAC 名称 |

(2S,3S,4S,5S)-2-((18F)fluoranylmethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C8H10FN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6+,7+/m1/s1/i9-1 |

InChI 键 |

LPZSRGRDVVGMMX-FJBGPTLJSA-N |

SMILES |

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CF)O)O |

手性 SMILES |

C1=CN(C(=N1)[N+](=O)[O-])[C@@H]2[C@H]([C@@H]([C@H](O2)C[18F])O)O |

规范 SMILES |

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CF)O)O |

Key on ui other cas no. |

864084-85-5 |

同义词 |

(18F)-1-alpha-D-(2-deoxy-2-fluoroarabinofuranosyl)-2-nitroimidazole (18F)-FAZA (18F)FAZA (18F)fluoro-azomycinarabino-furanoside (18F)fluoroazomycinarabinoside 18F-FAZA 18F-fluoroazomycin arabinoside fluoroazomycin arabinoside fluoroazomycinarabinoside |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。